2-Furancarbonyl chloride, 3-(chloromethyl)- 2-Furancarbonyl chloride, 3-(chloromethyl)-
Brand Name: Vulcanchem
CAS No.: 246178-73-4
VCID: VC18714979
InChI: InChI=1S/C6H4Cl2O2/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3H2
SMILES:
Molecular Formula: C6H4Cl2O2
Molecular Weight: 179.00 g/mol

2-Furancarbonyl chloride, 3-(chloromethyl)-

CAS No.: 246178-73-4

Cat. No.: VC18714979

Molecular Formula: C6H4Cl2O2

Molecular Weight: 179.00 g/mol

* For research use only. Not for human or veterinary use.

2-Furancarbonyl chloride, 3-(chloromethyl)- - 246178-73-4

Specification

CAS No. 246178-73-4
Molecular Formula C6H4Cl2O2
Molecular Weight 179.00 g/mol
IUPAC Name 3-(chloromethyl)furan-2-carbonyl chloride
Standard InChI InChI=1S/C6H4Cl2O2/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3H2
Standard InChI Key BBZHEHJSAQYKNL-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1CCl)C(=O)Cl

Introduction

Chemical Identity and Nomenclature

Structural and Molecular Characteristics

3-(Chloromethyl)furan-2-carbonyl chloride (IUPAC name: 3-(chloromethyl)furan-2-carbonyl chloride) is a heterocyclic compound with the molecular formula C₆H₄Cl₂O₂ and a molecular weight of 179.00 g/mol . Its structure comprises a furan ring—a five-membered aromatic system with one oxygen atom—substituted at the 2-position with a carbonyl chloride group (–COCl) and at the 3-position with a chloromethyl group (–CH₂Cl). The compound’s SMILES notation, C1=COC(=C1CCl)C(=O)Cl, accurately represents its planar geometry and substituent orientations .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₄Cl₂O₂
Molecular Weight179.00 g/mol
XLogP31.9
Hydrogen Bond Acceptor Count2
Topological Polar Surface Area30.2 Ų

Synonyms and Regulatory Identifiers

The compound is cataloged under multiple identifiers, including:

  • CAS Registry Number: 246178-73-4

  • PubChem CID: 15422123

  • DSSTox Substance ID: DTXSID60572632
    These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(chloromethyl)furan-2-carbonyl chloride typically involves a two-step process starting from furan derivatives.

Step 1: Chloromethylation of Furan
Furan undergoes electrophilic substitution using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like FeCl₃. This step introduces the chloromethyl group at the 3-position of the furan ring.

Optimization and Purification

Critical parameters for maximizing yield (typically 70–85%) include:

  • Temperature Control: Maintaining 0–5°C during chloromethylation to minimize side reactions.

  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) as inert solvents.

  • Purification: Vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the acyl chloride.

Molecular Structure and Reactivity

Electronic and Steric Features

The electron-withdrawing nature of the carbonyl chloride group deactivates the furan ring, directing electrophilic attacks to the 5-position. Conversely, the chloromethyl group introduces steric hindrance, influencing reaction kinetics and regioselectivity .

Nucleophilic Substitution Reactions

As an acyl chloride, the compound participates in nucleophilic acyl substitution, enabling:

  • Amidation: Reaction with amines to form amides, e.g.,
    R-NH2+3-(Chloromethyl)furan-2-carbonyl chlorideR-NH-CO-(furan)+HCl\text{R-NH}_2 + \text{3-(Chloromethyl)furan-2-carbonyl chloride} \rightarrow \text{R-NH-CO-(furan)} + \text{HCl}

  • Esterification: Alcohols yield esters, pivotal in polymer synthesis.

  • Hydrolysis: Controlled hydrolysis produces carboxylic acids, though excess water degrades the compound.

Physicochemical Properties

Stability and Solubility

The compound is moisture-sensitive, requiring storage under inert atmospheres. It exhibits:

  • Solubility: Miscible with polar aprotic solvents (DCM, THF) but insoluble in water .

  • Thermal Stability: Decomposes above 150°C, releasing HCl gas.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1,780 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C–Cl).

  • NMR (¹H): δ 4.6 ppm (s, 2H, CH₂Cl), δ 6.4–7.2 ppm (m, 2H, furan protons).

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

Derivatives of 3-(chloromethyl)furan-2-carbonyl chloride demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The chloromethyl group enhances membrane permeability, facilitating target engagement.

Prodrug Synthesis

The compound’s reactivity enables conjugation with hydroxyl or amine-containing drugs, improving bioavailability. For example, coupling with antiviral agents enhances their cellular uptake.

Role in Agrochemical Development

Herbicidal Derivatives

Chloromethylfuranyl carbonyl chlorides serve as precursors to herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. Field trials show efficacy against Amaranthus retroflexus at application rates of 50–100 g/ha.

Insect Growth Regulators

Ester derivatives disrupt chitin synthesis in insects, offering eco-friendly alternatives to neonicotinoids.

Contributions to Polymer Science

Polyamide Synthesis

Polycondensation with diamines yields thermally stable polyamides with glass transition temperatures (Tg) exceeding 200°C, suitable for high-performance composites.

Surface Functionalization

Grafting the compound onto polymer backbones introduces reactive sites for further modification, enhancing adhesion properties in coatings.

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access chiral derivatives for kinase inhibitor development.

Green Chemistry Approaches

Replacing thionyl chloride with mechanochemical methods to reduce waste.

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